Home > Products > Screening Compounds P91067 > N-Ethoxycarbonyl-ciprofloxacin
N-Ethoxycarbonyl-ciprofloxacin - 93594-29-7

N-Ethoxycarbonyl-ciprofloxacin

Catalog Number: EVT-1478125
CAS Number: 93594-29-7
Molecular Formula: C20H22FN3O5
Molecular Weight: 403.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.

    Compound Description: Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid) is a widely used second-generation fluoroquinolone antibiotic. [] It exhibits potent activity against both Gram-negative and Gram-positive bacteria. [] It functions by inhibiting bacterial type II DNA topoisomerases, specifically DNA gyrase and topoisomerase IV. [] Ciprofloxacin is frequently employed as a reference compound for evaluating the antibacterial potency of newly synthesized fluoroquinolone derivatives. [, , , , , , ]

Norfloxacin

    Compound Description: Norfloxacin is a first-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. [] Similar to ciprofloxacin, it exerts its mechanism of action by inhibiting bacterial DNA gyrase. [] Norfloxacin is frequently employed as a reference compound when assessing the antimicrobial efficacy of novel fluoroquinolone derivatives. [, ]

Moxifloxacin

    Compound Description: Moxifloxacin is a third-generation fluoroquinolone antibiotic with a broader spectrum of activity compared to earlier generations. [] It exhibits efficacy against a range of Gram-positive, Gram-negative, and anaerobic bacteria. []

Gemifloxacin

    Compound Description: Gemifloxacin is a potent fluoroquinolone antibiotic that demonstrates superior activity against Streptococcus pneumoniae compared to other fluoroquinolones. [] It inhibits bacterial DNA gyrase, essential for bacterial DNA replication and repair. []

7-[4-(2-Amino-1-chloroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

    Compound Description: This compound (compound 10 in the source) represents a potent bacterial topoisomerase inhibitor with significant activity against ciprofloxacin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. []

    Compound Description: This novel compound (compound II in the source) displays strong antibacterial activity, comparable to clinafloxacin and exceeding that of norfloxacin. [, ] Structural analysis reveals a fluoroquinolone moiety engaging in π-π interactions to form a stable 1D chain. [, ]

    Compound Description: This compound is a derivative of ciprofloxacin. [] It's characterized by the presence of a nitroso group at the para position of the piperazine ring. []

1-cyclopropyl-6-fluoro-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives

    Compound Description: This series of compounds are designed to explore the impact of increasing bulk at the C-7 position of the 6-fluoroquinolone scaffold on antimicrobial activity. [] They are synthesized from 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. [] Some compounds in this series exhibit promising antimicrobial activity comparable to ciprofloxacin. []

    Compound Description: These compounds, synthesized using conventional methods, are characterized using H1 NMR and IR spectroscopy. [] Their antifungal and antibacterial activities have been evaluated. []

Overview

N-Ethoxycarbonyl-ciprofloxacin is a derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. This compound is characterized by the addition of an ethoxycarbonyl group, which enhances its pharmacological properties. Ciprofloxacin itself is effective against a broad spectrum of bacterial infections, particularly those caused by Gram-negative bacteria. The modification to N-ethoxycarbonyl-ciprofloxacin aims to improve its bioavailability and therapeutic efficacy.

Source

Ciprofloxacin was first introduced in the 1980s and has since been a subject of extensive research for its antibacterial properties. The synthesis of N-ethoxycarbonyl-ciprofloxacin builds upon established methods for ciprofloxacin synthesis, incorporating novel modifications to enhance its activity and stability.

Classification

N-Ethoxycarbonyl-ciprofloxacin falls under the category of synthetic organic compounds, specifically as a modified fluoroquinolone. Its classification as an antibiotic places it within the larger group of antimicrobial agents used to treat bacterial infections.

Synthesis Analysis

Methods

The synthesis of N-ethoxycarbonyl-ciprofloxacin typically involves several steps that modify the ciprofloxacin structure. Key methods include:

  1. Protection of Functional Groups: The secondary amine in the piperazine ring is protected to prevent unwanted reactions during subsequent steps.
  2. Esterification: The introduction of the ethoxycarbonyl group is achieved through esterification reactions involving appropriate reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
  3. Purification: Following synthesis, purification techniques such as column chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Technical Details

The synthesis may involve using solvents like dimethyl sulfoxide and reagents that facilitate the formation of the ethoxycarbonyl moiety. Reaction conditions such as temperature, time, and concentration are optimized to achieve high yields and purity.

Molecular Structure Analysis

Structure

N-Ethoxycarbonyl-ciprofloxacin retains the core structure of ciprofloxacin while incorporating an ethoxycarbonyl substituent at the nitrogen atom. This modification can be represented structurally as follows:

  • Molecular Formula: C_{19}H_{22}F_{1}N_{3}O_{4}
  • Molecular Weight: Approximately 361.39 g/mol

Data

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, which provide insights into functional groups and molecular interactions.

Chemical Reactions Analysis

Reactions

N-Ethoxycarbonyl-ciprofloxacin can undergo various chemical reactions typical for esters and amines, including:

  1. Hydrolysis: Under acidic or basic conditions, it can revert to ciprofloxacin and ethanol.
  2. Transesterification: The ethoxy group can be replaced with other alcohols under appropriate conditions.
  3. Amidation: It can react with different amines to form new derivatives with potentially altered pharmacological profiles.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions that promote the desired transformations while minimizing side reactions.

Mechanism of Action

N-Ethoxycarbonyl-ciprofloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

  1. Inhibition Mechanism: By binding to these enzymes, N-ethoxycarbonyl-ciprofloxacin prevents them from introducing negative supercoils into DNA, which is essential for DNA unwinding during replication.
  2. Bactericidal Activity: This inhibition leads to breaks in the DNA strands, ultimately resulting in bacterial cell death.

Data

Studies have shown that modifications like the ethoxycarbonyl group can enhance binding affinity to these enzymes, potentially increasing antibacterial efficacy compared to unmodified ciprofloxacin.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography and mass spectrometry are used for quantification and purity assessment during synthesis and formulation development.

Applications

N-Ethoxycarbonyl-ciprofloxacin has potential applications in:

  1. Antibacterial Therapy: As an antibiotic agent against resistant bacterial strains.
  2. Pharmaceutical Research: Investigated for its efficacy in combination therapies or as part of hybrid drug designs targeting multiple pathways in bacterial cells.
  3. Drug Development: Serves as a lead compound for further modifications aimed at enhancing antibacterial activity or reducing side effects.
Chemical Identity and Nomenclature of N-Ethoxycarbonyl-ciprofloxacin

Structural Characterization and IUPAC Nomenclature

N-Ethoxycarbonyl-ciprofloxacin is a structurally modified derivative of the fluoroquinolone antibiotic ciprofloxacin. Its systematic IUPAC name is 1-cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [2] [8] [10]. The molecular formula is C₂₀H₂₂FN₃O₅, with a molecular weight of 403.4 g/mol [2] [8]. The compound features a quinolone core with three critical modifications:

  • A cyclopropyl group at N-1 of the quinolone ring, enhancing DNA gyrase binding affinity.
  • A fluoro substituent at C-6, crucial for antibacterial potency.
  • An ethoxycarbonyl moiety (–COOC₂H₅) attached to the N-4 position of the C-7 piperazine ring, which differentiates it from the parent ciprofloxacin [2] [6].

The zwitterionic nature of the molecule arises from the protonated piperazine nitrogen and the deprotonated carboxylic acid group at C-3, influencing solubility and photostability [6]. The canonical SMILES representation is CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F, reflecting the connectivity of these functional groups [2] [8].

Table 1: Structural Features of N-Ethoxycarbonyl-ciprofloxacin

PositionSubstituent/GroupRole in Bioactivity
N-1Cyclopropyl ringEnhances gyrase affinity and Gram-negative coverage
C-3Carboxylic acidCritical for metal chelation and enzyme binding
C-6Fluorine atomIncreases DNA-binding potency 100-fold vs. non-fluorinated analogs
C-7N-Ethoxycarbonyl-piperazineModifies lipophilicity and biofilm penetration

Isotopic Labeling and Deuterated Derivatives

Deuterated analogs of N-Ethoxycarbonyl-ciprofloxacin, such as N-Ethoxycarbonyl-ciprofloxacin-d8 (CAS: Not specified in results), incorporate deuterium atoms at eight positions, typically on the cyclopropyl, piperazine, and ethyl groups [5] [9]. These isotopically labeled derivatives serve two primary purposes:

  • Analytical Standards: Used as internal standards in liquid chromatography-mass spectrometry (LC-MS) to quantify ciprofloxacin and its metabolites in biological matrices, minimizing ion suppression effects and improving accuracy [5] [9].
  • Metabolic Tracing: Deuterium labeling enables tracking of metabolic degradation pathways, revealing how the ethoxycarbonyl modification affects hepatic metabolism compared to unmodified ciprofloxacin [6] [9].

The synthesis of deuterated variants follows established routes for the non-labeled compound but employs deuterated reagents (e.g., D₂O or deuterated ethyl chloroformate) during piperazine acylation [5]. The molecular weight of N-Ethoxycarbonyl-ciprofloxacin-d8 is approximately 411.4 g/mol, reflecting the mass shift from hydrogen replacement [5].

Comparative Analysis with Parent Compound and Analogues

N-Ethoxycarbonyl-ciprofloxacin diverges from ciprofloxacin in pharmacological and physicochemical properties due to its piperazine modification:

  • Physicochemical Properties: The ethoxycarbonyl group increases lipophilicity (log P > 1.5 vs. 0.28 for ciprofloxacin), potentially enhancing tissue penetration but reducing aqueous solubility [2] [6]. Molecular weight rises by 72 g/mol (403.4 vs. 331.34 g/mol) [2] [8].
  • Antibacterial Activity: Retains the core mechanism of inhibiting DNA gyrase and topoisomerase IV [2] [3]. However, in vitro studies of analogous N-acylated ciprofloxacin derivatives show variable potency:
  • Against Staphylococci, some N-acylated analogs exhibit 1.25–10-fold greater activity than ciprofloxacin (MIC 0.05–0.4 μg/mL) [3] [6].
  • Activity against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) is generally maintained but diminished in strains with efflux pump mutations [2] [6].
  • Biofilm Penetration: The increased lipophilicity may improve penetration into bacterial biofilms, a limitation of unmodified ciprofloxacin [2].
  • Anticancer Potential: Like other C-7 modified ciprofloxacin derivatives, it may inhibit topoisomerase IIα in cancer cells. Analogous compounds (e.g., halogenated N-acyl variants) show IC₅₀ values of 2.02–4.8 μM against prostate cancer cells [3] [6].

Properties

CAS Number

93594-29-7

Product Name

N-Ethoxycarbonyl-ciprofloxacin

IUPAC Name

1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C20H22FN3O5

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27)

InChI Key

SIZQHYOHXHCYHI-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F

Synonyms

7-[4-(Ethoxycarbonyl)-1-piperazinyl]-1-cyclopropyl-6-fluoro-3-carboxy-1,4-dihydro-4-oxoquinoline; 1-Cyclopropyl-7-[4-(ethoxycarbonyl)-1-piperazinyl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid;

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.